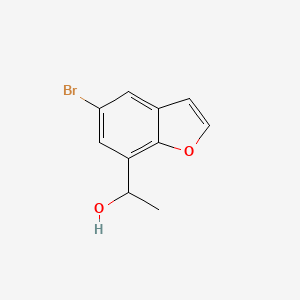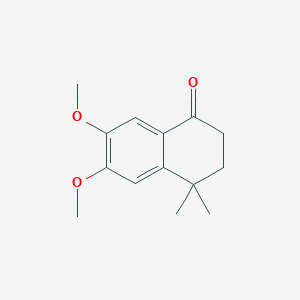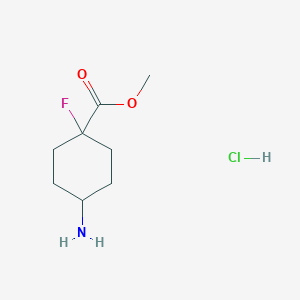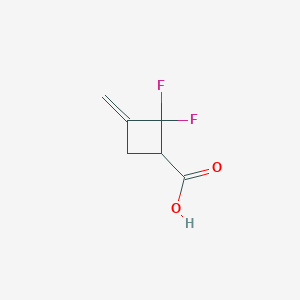
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid is a fluorinated organic compound with the molecular formula C6H6F2O2. This compound is characterized by the presence of two fluorine atoms and a methylene group attached to a cyclobutane ring, which is further connected to a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications .
Méthodes De Préparation
The synthesis of 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from readily available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity. Catalysts and solvents are often used to facilitate the reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. .
Analyse Des Réactions Chimiques
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Applications De Recherche Scientifique
2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism by which 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid exerts its effects involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes such as signal transduction and metabolism
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2,2-Difluoro-3-Methylenecyclobutanecarboxylic Acid stands out due to its unique combination of fluorine atoms and a methylene group. Similar compounds include:
2,2-Difluorocyclobutanecarboxylic Acid: Lacks the methylene group, resulting in different chemical properties and reactivity.
3-Methylenecyclobutanecarboxylic Acid: Does not contain fluorine atoms, which affects its stability and interactions with biological molecules.
2,2-Difluoro-3-Methylcyclobutanecarboxylic Acid: The presence of a methyl group instead of a methylene group alters its chemical behavior and applications
Propriétés
Formule moléculaire |
C6H6F2O2 |
|---|---|
Poids moléculaire |
148.11 g/mol |
Nom IUPAC |
2,2-difluoro-3-methylidenecyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2/c1-3-2-4(5(9)10)6(3,7)8/h4H,1-2H2,(H,9,10) |
Clé InChI |
ZTLOBFLEMWWAJR-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC(C1(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


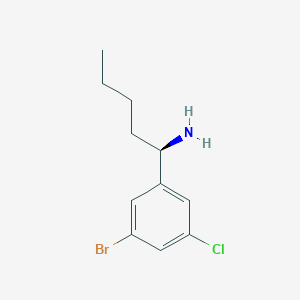
![4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850431.png)
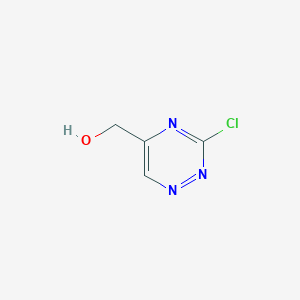

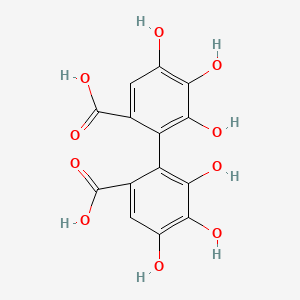
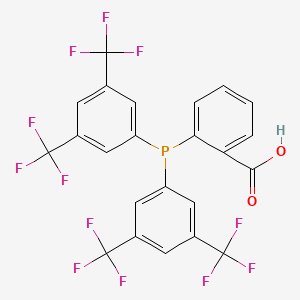
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![(3R,7AR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B12850468.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)

